Product packaging for Diphenylthiocarbazide(Cat. No.:CAS No. 622-03-7)

Diphenylthiocarbazide

Cat. No.: B165244
CAS No.: 622-03-7
M. Wt: 258.34 g/mol
InChI Key: BNSNUHPJRKTRNT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Diphenylthiocarbazide Research

The history of this compound is intrinsically linked with its more famous oxidation product, Dithizone (B143531). Early research, exemplified by procedures documented in Organic Syntheses as far back as 1945, focused on the synthesis of this compound as a crucial intermediate. orgsyn.org The synthesis typically involves the reaction of phenylhydrazine (B124118) with carbon disulfide to form a phenylhydrazine salt of β-phenyldithiocarbazic acid, which is then heated to yield crude this compound. orgsyn.org

The evolution of research was heavily driven by the utility of Dithizone as a highly sensitive analytical reagent for trace metal analysis, a field pioneered by Hellmuth Fischer. researchgate.net Fischer's work established dithizone's capability to form intensely colored complexes with various metals, enabling their extraction and quantification. researchgate.net This initial focus on analytical applications laid the groundwork for exploring the broader chemical potential of the parent compound, this compound. Over the decades, the research landscape has expanded from its role as a precursor to a standalone component in various chemical domains.

Significance of this compound in Contemporary Chemical Science

In modern chemistry, this compound is recognized for its utility as a versatile ligand and a precursor for synthesizing complex molecules. Its significance spans coordination chemistry, materials science, and medicinal chemistry.

As a ligand, it can coordinate with metal ions, and research has explored its interaction with metals like manganese(II). researchgate.net This coordinating ability is foundational to its use in creating novel metal complexes with specific catalytic or electronic properties. orientjchem.orgsolubilityofthings.com Furthermore, this compound serves as a key starting material in the synthesis of heterocyclic compounds. For instance, it is used to produce mesoionic compounds, which have applications in medicinal chemistry and photonics. mdpi.com

A notable area of application is in medicinal chemistry, where derivatives of this compound have been identified as promising therapeutic agents. Research has shown that a novel diphenylthiosemicarbazide derivative acts as a potent insulin (B600854) secretagogue, making it a lead compound for developing new anti-diabetic drugs. nih.govplos.org Structure-activity relationship (SAR) studies have confirmed that the 1,1-diphenylthiosemicarbazide moiety is critical for this biological activity. nih.govplos.org Another significant application is the synthesis of compounds that can modulate drug resistance in bacteria, highlighting its potential in combating antibiotic resistance. mdpi.com

Table 1: Contemporary Applications of this compound
Field of ApplicationSpecific UseKey Research FindingCitation
Medicinal ChemistryPrecursor for Anti-Diabetic AgentsA derivative, DSC108, was identified as a novel insulin secretagogue, targeting the KATP channels in pancreatic β-cells. nih.govplos.org
Medicinal ChemistrySynthesis of Drug Resistance ModulatorsUsed to synthesize mesoionic hydrochlorides that inhibit bacterial resistance in Staphylococcus aureus. mdpi.com
Coordination ChemistryLigand for Metal ComplexesInteracts with metal ions like Manganese(II) to form complexes with defined structures and compositions. researchgate.net
Materials SciencePrecursor for Functional MaterialsServes as a starting material for mesoionic compounds with potential applications in photonics and nonlinear optics. mdpi.com

Scope and Objectives of Current Research on this compound

Current research on this compound is primarily focused on leveraging its unique chemical structure to design and synthesize novel functional molecules. The overarching objectives are to explore new therapeutic applications, develop advanced materials, and create efficient catalytic systems.

The scope of research includes:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N4S B165244 Diphenylthiocarbazide CAS No. 622-03-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dianilinothiourea
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InChI

InChI=1S/C13H14N4S/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14-15H,(H2,16,17,18)
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InChI Key

BNSNUHPJRKTRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)NNC(=S)NNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H14N4S
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DSSTOX Substance ID

DTXSID8060743
Record name Carbonothioic dihydrazide, 2,2'-diphenyl-
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Molecular Weight

258.34 g/mol
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Physical Description

Crystalline solid; [Chem Service MSDS]
Record name Diphenylthiocarbazide
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CAS No.

622-03-7
Record name 2,2′-Diphenylcarbonothioic dihydrazide
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Record name Carbonothioic dihydrazide, 2,2'-diphenyl-
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Record name 1,5-diphenyl-3-thiocarbonohydrazide
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Synthesis and Derivatization of Diphenylthiocarbazide

Established Synthetic Methodologies for Diphenylthiocarbazide

The synthesis of this compound has been established for over a century, with several methods being developed and refined over time. These range from classic, time-tested routes to more modern, efficient techniques.

Classic Preparation Routes (e.g., from Phenylhydrazine (B124118) and Carbon Disulfide)

The most traditional and widely cited method for preparing this compound involves the reaction of phenylhydrazine with carbon disulfide. datapdf.comorgsyn.orgzenodo.org This synthesis, a modification of a method originally developed by Emil Fischer, is typically a two-step process. orgsyn.org

Table 1: Summary of Classic Synthesis of this compound
StepReactantsSolventKey ConditionsProductYield
1Phenylhydrazine, Carbon DisulfideEtherVigorous stirring, temperature kept below boilingPhenylhydrazine salt of β-phenyldithiocarbazic acid96-98% orgsyn.org
2Phenylhydrazine salt of β-phenyldithiocarbazic acidNone (neat)Heating at 96-98°C until ammonia (B1221849) is evolvedCrude this compound60-75% (overall) orgsyn.org

Green Chemistry Approaches in this compound Synthesis

While the classic synthesis is effective, it utilizes solvents like ether and benzene, which are now recognized as environmentally hazardous. Green chemistry principles focus on developing more sustainable chemical processes. rsc.org In the context of this compound synthesis, this involves replacing hazardous solvents with more benign alternatives. For instance, modifications to the classic route have been described where ethanol (B145695) is used as a solvent instead of benzene. Another approach involves the use of deep eutectic solvents (DES) or polyethylene (B3416737) glycol (PEG) which are considered green reaction media for similar syntheses involving carbon disulfide. rsc.org Furthermore, methods that reduce waste and avoid unnecessary purification steps are central to green synthesis. The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, is a key strategy in this area. rsc.org

Synthesis of this compound Derivatives

The this compound scaffold can be chemically modified to create a variety of derivatives with tailored properties. Functionalization can be targeted at the nitrogen atoms or the central thioamide moiety.

Functionalization at Nitrogen Atoms

The this compound molecule contains four nitrogen atoms, with two N-H groups that are prime sites for functionalization. These nitrogen atoms can act as nucleophiles, allowing for the introduction of various substituents through reactions like alkylation or acylation. mdpi.com For example, new macrocyclic compounds have been prepared by reacting this compound with reagents like paraformaldehyde and phosphinic acid, which functionalize the nitrogen atoms. researchgate.net The ability to control the regioselectivity of these reactions is crucial, and strategies using organoboron catalysis have been developed for the selective N-functionalization of similar nitrogen-containing heterocycles. scholaris.ca Such modifications can significantly alter the chemical and physical properties of the parent molecule, enabling the synthesis of a diverse library of compounds. The functionalization of C-H bonds adjacent to nitrogen atoms using photoredox catalysis also represents an advanced strategy for creating complex derivatives. rsc.orgthieme-connect.de

Macrocyclic Compounds Derived from this compound

The synthesis of macrocyclic compounds from this compound often employs template-assisted reactions to direct the cyclization process. analis.com.my In this method, a metal ion acts as a template, organizing the precursor molecules into a specific orientation that favors ring closure over polymerization. analis.com.my

One synthetic route involves the reaction of 1,5-diphenylthiocarbazide with reagents like paraformaldehyde and phosphinic acid in the presence of a strong acid catalyst. researchgate.net This reaction leads to the formation of large, ring-based structures incorporating the this compound backbone. researchgate.net The resulting macrocycles are often designed for applications in host-guest chemistry and ion recognition. The template effect, provided by metal ions, is crucial for achieving higher yields by overcoming the unfavorable entropy associated with ordering the ligand precursors for cyclization. analis.com.my Quantum-chemical analyses using density functional theory (DFT) have been employed to study the geometric and thermodynamic parameters of similar macrocyclic chelates formed from thiocarbohydrazide, providing insight into the stability and structure of these complex molecules. mdpi.com

Thiazole (B1198619) and Bisthiazole Derivatives from Thiosemicarbazides

A prominent method for synthesizing thiazole rings is the Hantzsch thiazole synthesis, which involves the cyclization reaction between an α-halocarbonyl compound and a compound containing a thioamide (N-C-S) fragment. mdpi.com Thiosemicarbazides, including this compound, are excellent substrates for this reaction, yielding 2-hydrazinothiazole derivatives. mdpi.comencyclopedia.pub

The synthesis of bis-thiazole derivatives can be achieved by reacting a bis-thiosemicarbazone with α-haloketones or hydrazonoyl chlorides. mdpi.comfrontiersin.org For instance, a bis-thiosemicarbazone can be treated with two equivalents of a hydrazonoyl chloride in a solvent like ethanol with a base such as triethylamine (B128534) to facilitate the cyclization, affording bis-thiazole structures. frontiersin.orgnih.gov These reactions can be performed as a one-pot, multi-component procedure, increasing synthetic efficiency. nih.gov

Table 1: Examples of Reagents for Thiazole Synthesis from Thiosemicarbazides

Thiosemicarbazide (B42300) Derivative Cyclizing Agent Product Type
Ethylidenethiosemicarbazide Hydrazonoyl Halides 2-Ethylidenehydrazono-5-arylazothiazoles clockss.org
1,4-Cyclohexanedione-bis-thiosemicarbazone Hydrazonoyl Chlorides Bis-thiazoles frontiersin.orgnih.gov
Thiosemicarbazide α-Haloketones (e.g., 2-bromoacetophenone) 2-Hydrazinothiazoles mdpi.comencyclopedia.pub

Pyrrole (B145914) Derivatives via Cycloaddition Reactions

Pyrrole and its derivatives can be synthesized through [3+2] cycloaddition reactions. mdpi.comnih.gov A well-known method is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon that reacts with electron-deficient alkenes in the presence of a base. mdpi.com While direct examples starting from this compound are less common, its derivatives could potentially be modified to act as the two-atom component in such cycloadditions.

Another relevant cycloaddition is the Diels-Alder reaction. The reaction of N-arylpyrroles with benzynes, generated in situ from precursors like diaryliodonium salts, proceeds via a [4+2] cycloaddition to form bridged-ring amines. beilstein-journals.org This demonstrates the utility of cycloaddition reactions in modifying N-aryl heterocyclic systems. beilstein-journals.org The development of these synthetic protocols offers pathways to a diverse range of substituted pyrrole compounds. mdpi.comrsc.org

Characterization Techniques for Synthetic Products

The structural confirmation of newly synthesized this compound derivatives relies on a combination of analytical and spectroscopic methods.

Elemental Microanalysis

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified sample. sheffield.ac.uk This analysis provides the empirical formula of the compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular structure. A close agreement between the found and calculated values is a strong indicator of the compound's purity and confirmation of its elemental composition. researchgate.net This technique is routinely used to characterize newly synthesized organic compounds, including macrocycles and heterocyclic derivatives. researchgate.netresearchgate.net

Table 2: Representative Elemental Microanalysis Data

Compound Element Calculated (%) Found (%)
Hypothetical Thiazole Derivative (C₁₅H₁₄N₄S) C 64.72 64.68
H 5.07 5.11
N 20.13 20.09

Spectroscopic Techniques (FTIR, NMR, Mass Spectrometry)

Spectroscopy is indispensable for the structural elucidation of molecules. arxiv.org Each technique provides complementary information.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. longdom.org In the characterization of this compound derivatives, FTIR spectra are analyzed for characteristic absorption bands. For example, in the synthesis of bis-thiazole derivatives, the disappearance of the C=O stretch from a ketone precursor and the appearance of new bands, such as an NH-stretching absorption around 3230–3300 cm⁻¹, confirm the reaction's progress. frontiersin.orgnih.gov It is a non-destructive and rapid analytical method. longdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise structure of an organic molecule by mapping its carbon-hydrogen framework. thermofisher.com

¹H NMR: Provides information about the number, environment, and connectivity of protons. In the analysis of a thiazole derivative, signals corresponding to aromatic protons, methyl groups, and N-H protons can be identified and assigned. clockss.org For example, the N-H proton often appears as a D₂O-exchangeable singlet. nih.gov

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. arxiv.org This technique is crucial for confirming the molecular formula. The mass spectrum typically shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the synthesized compound. frontiersin.orgnih.gov Fragmentation patterns observed in the spectrum can also provide additional structural information. jmaterenvironsci.com

Table 3: Key Spectroscopic Data for Characterizing this compound Derivatives

Technique Information Provided Example Application Characteristic Signal
FTIR Functional Groups Thiazolidinone formation C=O stretch (~1712 cm⁻¹) and N-H stretch (~3320 cm⁻¹) frontiersin.org
¹H NMR Proton Environment Thiazole derivative analysis Aromatic protons (multiplets), CH₃ (singlet), N-H (singlet, D₂O exchangeable) nih.govclockss.org
¹³C NMR Carbon Skeleton Bis-thiazole characterization Peaks for aliphatic and aromatic carbons nih.gov

| Mass Spec. | Molecular Weight | Confirmation of product | Molecular ion peak (M⁺) corresponding to the expected mass frontiersin.orgclockss.org |

Coordination Chemistry of Diphenylthiocarbazide

Ligand Properties of Diphenylthiocarbazide

Chelation Modes and Binding Sites (N,N',S)

This compound, and its closely related thiosemicarbazone and thiourea (B124793) derivatives, are versatile ligands in coordination chemistry due to the presence of multiple donor atoms. irb.hr These ligands can bind to metal ions in several ways, but a predominant mode is chelation involving the sulfur atom of the thiocarbonyl group (C=S) and one or both of the nitrogen atoms from the hydrazinic backbone. researchgate.netimist.ma This ability to form stable chelate rings, typically five- or six-membered, is a key feature of their coordinating properties. ajol.info

The coordination is often bidentate, utilizing the soft sulfur donor and a harder nitrogen donor, creating a stable complex. researchgate.nettandfonline.com In many documented complexes of related thiosemicarbazide (B42300) derivatives, the ligand coordinates to the central metal ion through the sulfur atom and the azomethine nitrogen atom. imist.maresearchgate.net This (N,S) chelation is a common structural motif. researchgate.net Depending on the metal ion, its oxidation state, and the reaction conditions, these ligands can also act as neutral or monobasic bidentate ligands. tandfonline.com

Tautomeric Forms and their Influence on Coordination

This compound can exist in different tautomeric forms, primarily the thione-thiol equilibrium. This phenomenon involves the migration of a proton, typically from a nitrogen atom to the sulfur atom, converting the thiocarbonyl group (C=S) into a thiol group (C-SH). chemdad.com The specific tautomeric form present in solution can be influenced by factors such as the solvent, pH, and temperature. nih.gov

The existence of these tautomers has a profound influence on the coordination behavior of the ligand. beilstein-journals.org Metal complexation can stabilize a specific tautomer that might be less favorable in the free ligand state. nih.govdss.go.th For instance, coordination often occurs after the deprotonation of the ligand, leading to the stabilization of the thiol (or enol-imine) form, which then acts as a monobasic bidentate ligand. beilstein-journals.org The complex formation can shift the tautomeric equilibrium, and this shift can be detected by changes in the optical properties of the system, forming the basis for metal ion sensing applications. beilstein-journals.orgdss.go.th The formation of a metal-sulfur bond upon deprotonation of the thiol tautomer is a common feature in the coordination chemistry of these compounds.

Synthesis and Characterization of Metal Complexes

Transition Metal Complexes of this compound and its Derivatives

The synthesis of transition metal complexes with this compound and its derivatives typically involves the reaction of a metal salt (e.g., chlorides or acetates) with the ligand in a suitable solvent like ethanol (B145695). researchgate.netajol.info The resulting complexes can be isolated as stable solids. Numerous complexes have been synthesized with a variety of transition metals, including copper(II), cobalt(II), nickel(II), zinc(II), cadmium(II), and ruthenium(III). researchgate.netimist.maresearchgate.net

Characterization of these complexes reveals diverse coordination geometries. For example, studies on complexes of 1,4-diphenylthiosemicarbazide with Cu(II), Co(II), and Ni(II) have suggested square-planar geometries. researchgate.net In other Schiff base complexes derived from thiosemicarbazide, octahedral geometries for Co(II), Ni(II), and Zn(II) and square-planar geometry for Cu(II) have been proposed. imist.ma The ligand can coordinate as a neutral molecule or, more commonly, as a deprotonated anion, acting as a bidentate or sometimes tridentate chelating agent. ajol.inforesearchgate.net

Lanthanide and Actinide Complexes

The complexation of f-block elements with ligands containing soft donor atoms like sulfur is an area of significant interest, particularly for the separation of actinides from lanthanides. acs.org Ligands with soft donors, such as sulfur, tend to bind more strongly to trivalent actinides than to the corresponding lanthanides. researchgate.netnih.gov This selectivity is attributed to a greater degree of covalent interaction involving the more radially extended 5f orbitals of the actinides compared to the 4f orbitals of the lanthanides. nih.gov

While extensive research exists on sulfur-donating extractants for f-element separations, specific studies focusing on this compound complexes with lanthanides and actinides are less common in the reviewed literature. acs.orgresearchgate.netnih.gov However, the principles established with other sulfur-containing ligands, such as dithiophosphinates and thioethers, provide a strong rationale for the potential of this compound in this field. researchgate.netnih.gov The synthesis of such complexes is crucial for understanding the fundamental coordination chemistry of these heavy elements. numberanalytics.com Research in this area often involves the synthesis of both lanthanide and actinide complexes to allow for direct comparison of their structural and bonding properties. frontiersin.org

Spectroscopic Investigations of Metal Complexes (Electronic, FT-IR, EPR, NMR)

Spectroscopic techniques are essential for elucidating the structure and bonding in metal complexes of this compound.

FT-IR Spectroscopy: Infrared spectroscopy is widely used to determine the binding mode of the ligand. hzdr.de A key indicator of coordination is the shift in the vibrational frequency of the C=S bond. researchgate.net Upon coordination of the sulfur atom to the metal, the ν(C=S) band typically shifts to a lower frequency. Conversely, a new band appearing in the far-IR region can be assigned to the metal-sulfur (ν(M-S)) vibration. researchgate.net Similarly, shifts in the ν(N-H) bands and the appearance of a ν(M-N) band confirm the involvement of nitrogen atoms in coordination. researchgate.net The absence of the ν(N-H) band can indicate deprotonation of the ligand upon complexation.

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes provide information about their geometry. ajol.info The spectra typically show bands arising from intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) bands. rptu.de For transition metal complexes with d-electrons, d-d transition bands are also observed. The position and intensity of these d-d bands are characteristic of the coordination environment (e.g., octahedral, tetrahedral, or square-planar) of the metal ion. imist.maajol.info For instance, a square-planar geometry has been suggested for Cu(II) complexes based on their electronic absorption spectra. imist.ma

EPR and NMR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying complexes with unpaired electrons, such as those of Cu(II) or V(IV). numberanalytics.combruker.com The EPR spectrum can provide detailed information about the oxidation state, spin state, and the coordination environment of the metal ion. numberanalytics.com The g-values and hyperfine splitting patterns are particularly useful for confirming the geometry of the complex and the nature of the donor atoms. imist.mabiointerfaceresearch.com

Nuclear Magnetic Resonance (NMR) spectroscopy is used for diamagnetic complexes (e.g., Zn(II), Cd(II)). nih.gov Comparing the ¹H NMR spectrum of the complex with that of the free ligand can reveal which protons are affected by coordination. A downfield shift of the N-H proton signal, for example, can suggest its involvement in binding. researchgate.net For paramagnetic lanthanide complexes, NMR can be used to study the structure and dynamics in solution, although the signals are often significantly shifted and broadened. nih.gov

Data Tables

Table 1: Key FT-IR Spectral Bands (cm⁻¹) for Thiosemicarbazide Derivatives and Their Metal Complexes This table presents generalized data based on findings for thiosemicarbazide and thiourea derivatives to illustrate typical spectral shifts upon complexation.

Vibrational ModeFree Ligand (Approx. Range)Metal Complex (Approx. Range)Inference
ν(N-H)3100-3400Shifted or BroadenedInvolvement of N-H group in coordination or H-bonding.
ν(C=N) (azomethine)1600-1650Shift to lower or higher frequencyCoordination via azomethine nitrogen. ajol.info
ν(C=S)750-850 / ~1300Shift to lower frequencyCoordination via thiocarbonyl sulfur. researchgate.net
ν(M-N)N/A400-500Formation of metal-nitrogen bond. researchgate.net
ν(M-S)N/A300-400Formation of metal-sulfur bond. researchgate.net

Magnetic Properties of Coordination Compounds

The magnetic properties of coordination compounds derived from this compound (dithizone) are dictated by the electronic configuration of the central metal ion and the geometry of the resulting complex. The presence of unpaired electrons in the d-orbitals of the metal leads to paramagnetism, a property that can be quantified by measuring the magnetic moment. orientjchem.orgresearchgate.net Conversely, if all electrons are paired, the complex will be diamagnetic and repelled by a magnetic field.

The magnetic moments of several transition metal complexes containing dithizone (B143531), often in conjunction with other ligands, have been investigated. For instance, a series of mixed-ligand tetrahedral complexes involving Co(II), Ni(II), and Mn(II) with dithizone (Hdz⁻) and tertiary diphosphines exhibited magnetic moments in the range of 4.0 to 5.20 Bohr Magnetons (B.M.), consistent with the expected number of unpaired electrons for high-spin tetrahedral geometries. orientjchem.org Another study on mixed-ligand octahedral complexes of Fe(III), Co(II), Ni(II), Cu(II), and Ce(III) reported paramagnetic behavior with magnetic moments ranging from 1.93 to 5.72 B.M. researchgate.net

In contrast, secondary copper(II) dithizonate has been reported to have a very low paramagnetic moment of 0.63 B.M., suggesting significant electron pairing through interactions within a dimeric structure. researchgate.net The geometry of the complex plays a crucial role; for example, d⁸ metal ions like Ni(II) can form square planar complexes which are typically low-spin and diamagnetic. researchgate.net

The determination of these magnetic properties is essential for understanding the electronic structure and bonding within these coordination compounds. orientjchem.org

Table 1: Magnetic Moments of Selected this compound (Dithizone) Metal Complexes

Complex Formula (General) Metal Ion Geometry (Proposed) Magnetic Moment (μeff / B.M.) Reference
[Co(Hdz)(k²-dppf)] Co(II) Tetrahedral 4.0 - 5.20 orientjchem.org
[Ni(Hdz)(k²-dppf)]Cl Ni(II) Tetrahedral 4.0 - 5.20 orientjchem.org
[Mn(Hdz)(k²-dppf)]Cl Mn(II) Tetrahedral 4.0 - 5.20 orientjchem.org
Mixed Ligand Fe(III) Complex Fe(III) Octahedral 1.93 - 5.72 researchgate.net
Secondary Copper Dithizonate Cu(II) Dimeric 0.63 researchgate.net

Electrochemical Studies of Metal Complexes

The electrochemical behavior of metal complexes of this compound provides insight into their redox properties and the electronic communication between the metal center and the ligand. Cyclic voltammetry (CV) is a primary technique used to investigate these properties. researchgate.net The redox activity is centered on both the metal ion and the dithizone ligand itself, which possesses electroactive azo (–N=N–) and sulfhydryl (–SH) groups. tandfonline.com

Studies on platinum complexes, such as [Pt(mnt)(Hdptc)]⁺, have shown significant redox activity, whereas mercury (Hg) complexes with dithizone tend to exhibit poor electrochemical activity. uct.ac.za The electrochemical oxidation of dithizone and its phenylmercury(II) complex, PhHg(HDz), occurs at different potentials, indicating the influence of the metal on the ligand's redox properties. researchgate.net For the PhHg(HDz) complex, a single oxidation wave is observed at +669 mV. acs.org

The electrochemical properties of dithizone complexes can be harnessed for analytical applications. For example, a dithizone-modified silver electrode shows good redox responses for the detection of metal ions like Cu²⁺, Fe²⁺, and Pb²⁺. tandfonline.com Similarly, the redox behavior of a copper dithizonate complex has been characterized on a self-assembled monolayer on a gold electrode. researchgate.net In some cases, the metal center's redox waves can only be observed in the presence of a mediator. For instance, nickel(II) complexes with dithizone required a potassium ferrioxalate (B100866) sensor to detect the Ni(II)/Ni(III) redox couple. researchgate.net

These electrochemical studies are crucial for understanding intramolecular interactions and for the development of new electrochemical sensors and electrocatalysts. researchgate.net

Table 2: Electrochemical Data for Selected this compound (Dithizone) Complexes

Complex / System Technique Key Finding / Potential Reference
[Pt(mnt)(Hdptc)]⁺ Cyclic Voltammetry Showed greater redox activity compared to Hg complexes. uct.ac.za
PhHg(HDz) Cyclic Voltammetry Single oxidation wave observed at +669 mV. acs.org
Cu-dithizonate on Au electrode Cyclic Voltammetry Redox process occurs at the metal center due to stable metal-sulfur bonds. researchgate.net
Ni(II)-dithizone complex Cyclic Voltammetry Ni(II)/Ni(III) redox couple observed in the presence of a mediator. researchgate.net

Applications of this compound Metal Complexes

Catalytic Applications

Metal complexes of this compound have emerged as effective catalysts in several important organic transformations. A notable application is in palladium-catalyzed cross-coupling reactions, which are fundamental in modern synthetic chemistry. researchgate.net

A novel palladium(II) complex anchored on a poly(vinyl chloride)-dithizone support has demonstrated high activity as a catalyst for both the Heck and copper-free Sonogashira reactions of aryl halides. cjcatal.com This heterogeneous catalyst is thermally stable and can be easily recovered and reused for multiple cycles without a significant loss of catalytic activity or metal leaching. cjcatal.comresearchgate.net Similarly, a dithizone-functionalized polystyrene resin-supported Pd(II) complex has been shown to be an effective catalyst for Suzuki, Heck, and Sonogashira reactions, often performed in water, which is considered a green solvent. researchgate.net

Beyond palladium catalysis, a composite material involving dithizone has been applied for the green synthesis of 5-substituted 1H-tetrazoles. nih.gov A magnetic cobalt ion-imprinted adsorbent functionalized with dithizone has been synthesized for the selective removal of cobalt ions from aqueous solutions, a process that relies on the complex's high affinity and selectivity, bordering on a catalytic sequestration. nih.gov While direct catalytic oxidation applications are less common, the stability and coordination properties of dithizonate complexes suggest potential in this area. For example, the oxidation of Co(II) to Co(III) within an alkaline phosphatase enzyme structure can be achieved using hydrogen peroxide, demonstrating the metal's accessible redox states when complexed. pnas.org

Table 3: Catalytic Applications of this compound (Dithizone) Complexes

Catalyst System Reaction Type Key Features Reference(s)
Poly(vinyl chloride)-Pd(II)-dithizone Heck & Sonogashira Reactions Aerobic conditions, reusable, low metal leaching. cjcatal.com
Polystyrene-Pd(II)-dithizone Suzuki, Heck & Sonogashira Reactions Effective in water, good thermal stability, recyclable. researchgate.net
CoFe₂O₄/SBA-15/dithizone/Gd composite Synthesis of 5-substituted 1H-tetrazoles Green synthesis in water, reusable magnetic catalyst. nih.gov

Supramolecular Chemistry and Self-Assembly

The this compound ligand and its metal complexes are valuable building blocks in supramolecular chemistry, capable of forming highly organized, large-scale architectures through self-assembly processes. researchgate.net These assemblies are driven by coordination bonds and other non-covalent interactions. nih.govethernet.edu.et

A prominent example is the self-assembly of copper dithizonate complexes. The reaction of Cu(II) with dithizone can lead to the reduction of the metal ion to Cu(I) and the formation of remarkable supramolecular cages. One such structure is a self-assembled species with the formula [(H-DPTC)₈Cu₈], where DPTC is the deprotonated dithizone ligand. researchgate.net Another secondary complex forms a [(DPTC)₄Cu₄] species. researchgate.net These complex, multi-nuclear structures highlight the ability of the ligand to direct the assembly of metal ions into discrete, well-defined architectures.

The principles of self-assembly are also utilized in the creation of functionalized surfaces. Secondary metal complexes of dithizone derivatives have been covalently attached to form a self-assembled monolayer (SAM) on gold surfaces. researchgate.net This ordered arrangement allows for the characterization of the complexes using surface-sensitive techniques like cyclic voltammetry and surface Raman spectroscopy. researchgate.net

The field of supramolecular chemistry with dithizone also extends to heterometallic systems. Research has provided insight into binary complexes containing two different metal ions, further expanding the structural diversity and potential applications of these self-assembled systems. researchgate.net The formation of these supramolecular structures is fundamental to designing new materials with potential uses in catalysis, sensing, and nanotechnology. nih.gov

Analytical Applications of Diphenylthiocarbazide and Its Derivatives

Role in Spectrophotometric Analysis of Metal Ions

Spectrophotometry remains a widely used technique for the determination of metal ions due to its simplicity, cost-effectiveness, and sensitivity. The core principle involves the formation of a colored complex between the metal ion and a chromogenic reagent, such as diphenylthiocarbazide, which can be quantified by measuring its light absorbance at a specific wavelength.

This compound is a sulfur- and nitrogen-containing organic ligand with significant potential as a selective analytical reagent for metal ion detection. researchgate.netjneonatalsurg.com Upon complexation with transition metal ions, it forms stable, colored complexes, a property that is harnessed for colorimetric analysis. researchgate.net For instance, DPTC shows a high affinity and selectivity for copper(II) ions, forming a stable complex under mildly acidic to neutral pH conditions. researchgate.netjneonatalsurg.com The reaction is often instantaneous, and the resulting complex exhibits strong absorbance in the visible range, making it suitable for spectrophotometric quantification. nih.gov

The effectiveness of a spectrophotometric method is often evaluated by its molar absorptivity (ε), which indicates how strongly the complex absorbs light at a given wavelength (λmax), and Sandell's sensitivity, which relates to the lowest concentration that can be detected. Job's method of continuous variation is frequently used to determine the metal-to-ligand ratio in the complex. Research has established a 1:2 metal-to-ligand stoichiometry for the complex formed between copper(II) and this compound. researchgate.net

The table below summarizes key parameters for the spectrophotometric determination of various metal ions using this compound and its derivatives.

Metal IonReagentλmax (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Stoichiometry (Metal:Ligand)Medium
Copper(II)This compound545-5550.5038 × 10⁴1:2Mildly acidic to neutral
Lead(II)1,5-Diphenylthiocarbazone (Dithizone)Not Specified3.99 × 10⁵1:2Cationic micellar (CTAB)

Preconcentration and Separation Techniques

In many environmental and biological samples, target metal ions are present at concentrations too low for direct analysis. Therefore, a preconcentration step is necessary to increase the analyte concentration to a level detectable by the analytical instrument. This compound and its derivatives are well-suited for these applications due to their strong chelating properties.

Solid-phase extraction (SPE) is a widely used technique for preconcentration and separation. dergipark.org.tr It involves passing a liquid sample through a solid sorbent material that retains the analyte of interest. The analyte can then be eluted with a small volume of a suitable solvent, achieving significant concentration.

Derivatives like dithizone (B143531) can be immobilized or anchored onto solid supports to create selective sorbents for heavy metal ions. For example, dithizone has been anchored onto polymeric microbeads for the pre-concentration of lead species. science.gov Another approach involves modifying graphene oxide nanosheets with dithizone to create a sorbent for the pre-concentration of cadmium and lead ions from food samples. science.gov These modified sorbents exhibit high selectivity and efficiency in extracting target metals from complex matrices. science.gov

Chromatography encompasses a range of techniques used to separate mixtures. This compound derivatives can be used in conjunction with chromatographic methods, often by forming metal complexes that can be separated and detected. This approach is particularly useful for the speciation of metals, which involves determining the different chemical forms of an element in a sample.

For instance, a method for the speciation of inorganic and organolead compounds utilizes gas chromatography-atomic absorption spectrometry after the pre-concentration of the analytes onto diphenylthiocarbazone-anchored polymeric microbeads. science.gov In another application, the chromium(III)-diphenylcarbazone complex is preconcentrated using solid-phase extraction before being separated and determined by ion-pair chromatography.

Electrochemical Sensors and Biosensors

Electrochemical sensors offer a powerful alternative to traditional analytical methods, providing advantages such as high sensitivity, rapid response, and the potential for miniaturization and portability. ub.edunih.gov These sensors work by converting the chemical interaction between the analyte and the electrode into a measurable electrical signal (e.g., current or potential). nih.gov

Diphenylthiocarbazone (dithizone) has been successfully used as a modifier for electrodes in the development of electrochemical sensors for heavy metal ions. ukm.myresearchgate.net The dithizone is typically immobilized on the electrode surface, where it acts as a selective recognition element, binding target metal ions from the sample solution. ukm.mymdpi.com The subsequent electrochemical measurement, often using techniques like cyclic voltammetry or stripping voltammetry, provides a signal proportional to the concentration of the metal ion. ukm.mymdpi.com

A dithizone-modified silver electrode, for example, has been developed for the determination of copper(II), iron(II), and lead(II) ions. ukm.myresearchgate.net The dithizone was incorporated into a PVC membrane and coated onto the electrode. ukm.my The sensor demonstrated a linear response between peak currents and metal ion concentrations, achieving low limits of detection. ukm.myresearchgate.net

The table below presents the performance of a dithizone-modified silver electrode for the detection of several heavy metal ions.

Metal IonAnalytical TechniqueLimit of Detection (M)Correlation Coefficient (R²)
Copper(II)Cyclic Voltammetry8.3 x 10⁻⁷0.9800
Iron(II)Cyclic Voltammetry4.7 x 10⁻⁷0.9944
Lead(II)Cyclic Voltammetry7.6 x 10⁻⁷0.9949

Methodological Advancements in Analytical Protocols

Continuous research aims to improve the performance of analytical methods by enhancing sensitivity, selectivity, speed, and environmental friendliness. In the context of analyses using this compound and its derivatives, several advancements have been reported.

A significant development in spectrophotometric methods is the use of aqueous micellar media. nih.gov Traditionally, the analysis of metal-dithizone complexes required a solvent extraction step, often using toxic chlorinated solvents like chloroform or carbon tetrachloride, to transfer the complex from the aqueous sample to an organic phase for measurement. nih.govdergipark.org.tr The introduction of surfactants, such as cetyltrimethylammonium bromide (CTAB), creates micelles in the aqueous solution that can solubilize the metal-dithizone complex. nih.gov This approach offers several advantages:

Avoidance of Toxic Solvents : It eliminates the need for hazardous organic solvents, making the method greener and safer. nih.gov

Enhanced Sensitivity : The molar absorptivity of the complex can be significantly increased in the micellar medium, leading to lower detection limits. For the lead-dithizone complex, the molar absorptivity in a CTAB medium was found to be almost ten times higher than in standard methods. nih.gov

These advancements not only improve the analytical performance of methods based on this compound but also align them with the principles of green analytical chemistry.

Theoretical and Computational Studies of Diphenylthiocarbazide

Quantum Chemical Investigations

Quantum chemical investigations offer a microscopic perspective on the intrinsic properties of diphenylthiocarbazide. tubitak.gov.trrsc.org These computational approaches are essential for understanding the electronic behavior and structural features that govern its chemical reactivity. rsc.org

Electronic Structure and Bonding Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. aps.orgrsc.orgrsc.org For this compound, analysis of its electronic framework reveals the distribution of electrons and the nature of its chemical bonds. mdpi.comresearchgate.net Computational methods like Density Functional Theory (DFT) are employed to calculate and analyze the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter, indicating the molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the bonding within the molecule. It provides a localized picture of the electron density, revealing donor-acceptor interactions and the extent of electron delocalization. mdpi.com This analysis helps in quantifying the strength and character of the various bonds present in this compound, including the C-N, C-S, and N-H bonds, which are critical to its chelating properties.

Table 1: Calculated Electronic Properties of a Related Thiosemicarbazone Derivative This table presents data for a related thiosemicarbazone derivative, illustrating the types of parameters obtained from quantum chemical calculations. Similar calculations for this compound would provide specific values for its electronic properties.

ParameterValue (eV)
EHOMO-5.6227
ELUMO-1.8983
Energy Gap (ΔE)3.7244

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and flexibility of this compound are key to its function, particularly in forming complexes with metal ions. Conformational analysis explores the different spatial arrangements of the atoms in the molecule and their relative energies. sfu.camdpi.com Molecular dynamics (MD) simulations provide a dynamic view of these conformational changes over time, offering insights into the molecule's behavior in different environments. nih.govcresset-group.comrsc.org

MD simulations can map the potential energy surface of the molecule, identifying stable conformations and the energy barriers between them. cresset-group.com This information is crucial for understanding how this compound adapts its shape to bind effectively with various metal ions. The flexibility of the thiocarbazone backbone and the orientation of the phenyl groups are significant factors in its chelating ability. mdpi.com

Spectroscopic Property Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. d-nb.info For this compound, theoretical calculations of its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra can be compared with experimental data to confirm its structure and understand its electronic transitions. nih.gov

Theoretical IR spectra, for instance, can help assign the vibrational frequencies to specific bond stretches and bends within the molecule. nih.gov Similarly, time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for the observed UV-Vis absorption bands, providing insight into the chromophoric parts of the molecule. rsc.org

Computational Modeling of Reactivity and Reaction Mechanisms

Computational modeling is a powerful tool for investigating the reactivity of this compound and the mechanisms of its reactions. coe.edusmu.eduwalisongo.ac.id By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway. mit.edu This allows for a detailed understanding of the factors that control the reaction rate and selectivity.

For this compound, this includes modeling its deprotonation and subsequent chelation with metal ions. scirp.org These models can reveal the step-by-step process of complex formation, including the role of solvent molecules and the stereochemical changes that occur. nih.gov Such studies are essential for designing more efficient and selective analytical reagents based on the dithizone (B143531) framework.

Ligand-Metal Interaction Modeling and Chelation Studies

The ability of this compound to form stable and colored complexes with metal ions is the cornerstone of its use in analytical chemistry. nih.gov Computational modeling provides a detailed picture of these ligand-metal interactions. mdpi.com These studies can predict the geometry of the metal complexes, the strength of the metal-ligand bonds, and the electronic structure of the resulting chelate. researchgate.net

DFT calculations can be used to determine the binding energies of this compound with various metal ions, helping to explain its selectivity. mdpi.com The analysis of the electron density distribution in the complex can reveal the nature of the coordinate bonds, whether they are primarily electrostatic or covalent in character. These insights are critical for the rational design of new chelating agents with improved properties. mdpi.com Chelation is a fundamental process in the body, involving molecules like glutathione (B108866) and metallothioneins binding to metal ions. nih.gov

Machine Learning Applications in Chemical Research

In recent years, machine learning (ML) has emerged as a transformative tool in chemical research, with applications ranging from property prediction to reaction optimization. engineering.org.cnnih.govrsc.org For a compound like this compound, ML models could be trained on existing experimental and computational data to predict its properties and reactivity in new systems. chemrxiv.orgopenreview.netarxiv.orggithub.io

For example, a machine learning model could be developed to predict the binding affinity of this compound and its derivatives for a wide range of metal ions, accelerating the discovery of new analytical reagents. schrodinger.com ML can also be used to analyze large datasets from molecular dynamics simulations to identify key conformational states or to predict spectroscopic outcomes. d-nb.infonih.gov While still an emerging area, the application of machine learning holds significant promise for advancing our understanding and utilization of this compound. github.io

Biological and Biomedical Research Involving Diphenylthiocarbazide

Biological Activities of Diphenylthiocarbazide Derivatives

The biological profile of this compound is significantly influenced by its complexation with various metal ions. These metal-based derivatives often exhibit enhanced biological activities compared to the free ligand.

The coordination of metal ions to this compound (dithizone) has been shown to produce compounds with notable antimicrobial effects. Studies indicate that the resulting complexes can be more potent than the parent ligand.

Research into di-organotin(IV) complexes derived from the reaction of Me2SnCl2 with 1,5-diphenylthiocarbazone (dithizone) has demonstrated their potential as antimicrobial agents. tandfonline.com The antimicrobial activity of a novel di-organotin(IV)-dithizone complex was evaluated against a panel of Gram-negative bacteria (Escherichia coli, Klebsiella pneumonia, Salmonella enteritidis), a Gram-positive bacterium (Staphylococcus aureus), and a yeast (Saccharomyces cerevisiae). tandfonline.com The findings revealed that the coordination of the tin metal to the ligand had a pronounced positive effect on the microbial activity, with the tin complex showing a higher antimicrobial effect than the free dithizone (B143531) ligand. tandfonline.com

Similarly, mixed-ligand complexes incorporating dithizone have been explored. The synthesis of Fe(III), Co(II), Ni(II), Cu(II), Ce(III), and Pb(II) complexes with mixed ligands of dithizone and a Schiff base derived from salicylaldehyde (B1680747) showed that some of the complexes exhibit good antibacterial activities. rdd.edu.iq Notably, the Co(II) and Cu(II) complexes demonstrated relatively strong activating capacity against selected bacteria, whereas the parent ligands possessed no activity on their own. rdd.edu.iq Silver complexes of dithizone have also been noted, and while silver compounds are generally well-known for their antimicrobial properties, specific research into the dithizone silver complex confirms its primary application is in analytical chemistry. smolecule.com

Table 1: Summary of Antimicrobial Studies on this compound (Dithizone) Complexes
Compound/ComplexMicroorganisms TestedOutcome
Di-organotin(IV) complex of 1,5-DiphenylthiocarbazoneE. coli, K. pneumonia, S. enteritidis, S. aureus, S. cerevisiaeThe complex showed higher antimicrobial activity than the free ligand. tandfonline.com
Mixed-ligand Co(II) and Cu(II) complexes with Dithizone and a Schiff baseTwo selected types of bacteriaThe complexes exhibited strong antibacterial activity, while the parent ligands were inactive. rdd.edu.iq

A significant area of research for this compound (dithizone) derivatives is their potential as anticancer agents. Metal complexes, in particular, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, with some showing promising activity. orientjchem.orgorientjchem.org

A study involving mixed-ligand complexes of Cobalt(II), Nickel(II), and Manganese(II) containing dithizone (Hdz) and tertiary diphosphines (dppe or dppf) evaluated their cytotoxic activities against the human breast cancer cell line CAL5. orientjchem.org The results indicated that the complexes possessed notable anticancer activity. When compared with the widely used chemotherapy drug Cisplatin, the Nickel(II) and Manganese(II) complexes, specifically [Ni(Hdz)(k²-dppe)]Cl and [Mn(Hdz)(k²-dppf)]Cl, demonstrated higher activity. orientjchem.org The cytotoxic effects were found to be concentration-dependent, as detailed in the table below.

Table 2: Cytotoxic Activities of Dithizone Metal Complexes on CAL5 Human Breast Cancer Cell Line
ComplexConcentration (µg)Corrected Tumor/Control % (T/Ccorr. [%]) ± S.D.
[Co(Hdz)(k²-dppf)]Cl 1258.18 ± 0.06
25010.29 ± 0.009
50012.05 ± 0.017
100020.01 ± 0.007
[Ni(Hdz)(k²-dppf)]Cl 12517.45 ± 0.02
25018.11 ± 0.51
50020.89 ± 0.011
100024.10 ± 0.013
Data sourced from Mohamad H. A, et al., Oriental Journal of Chemistry, 2018. orientjchem.org

Further research has highlighted the potential of platinum group metal complexes. The synthesis and characterization of new Platinum(II), Palladium(II), and Nickel(II) complexes, while not with dithizone itself, were contextualized by referencing the known anticancer activity of dithizone metal ion complexes. orientjchem.org This indicates a broader interest in using dithizone as a scaffold for developing new metallodrugs.

The investigation of this compound derivatives as specific enzyme inhibitors is less documented in publicly available research. While many sulfur-containing compounds are known to interact with enzymes, particularly metalloenzymes, direct studies focusing on this compound are limited. The toxicity of compounds like hydrogen sulfide (B99878) has been linked to the inhibition of metal-containing enzymes such as cytochrome oxidase and carbonic anhydrase. chemicalbook.com Although this compound is listed as a chemically related substance, there is no direct evidence from the reviewed literature to suggest it functions as a specific inhibitor for these or other enzymes. chemicalbook.com

Chemical Biology Approaches

Chemical biology utilizes small molecules as tools or "probes" to study and manipulate biological systems. grafiati.com While the direct use of this compound derivatives as chemical probes for exploring biological pathways is not extensively reported, related studies touch upon this field. For instance, the kinetics of the formation of dithizone from its precursor, this compound, has been a subject of study. grafiati.com Understanding the synthetic pathways and chemical properties of such molecules is a foundational aspect of developing them into useful chemical tools. The use of phenylhydrazine (B124118), a precursor in dithizone synthesis, has been suggested as a probe for structural studies, demonstrating how components related to this compound can be employed in chemical biology contexts. grafiati.com

Development of Bioactive Compounds

The development of new bioactive compounds often relies on using a known chemical structure, or scaffold, and modifying it to enhance biological activity or introduce new properties. This compound (dithizone) serves as such a scaffold, particularly for the development of novel metal-based therapeutic agents.

The research detailed in the preceding sections exemplifies this process. The synthesis of new organotin(IV) tandfonline.com, cobalt(II), nickel(II), manganese(II) orientjchem.org, and other transition metal complexes rdd.edu.iq using dithizone as a ligand is a direct approach to developing new bioactive compounds. These studies show a common strategy where the inherent chelating ability of dithizone is used to create metallo-organic derivatives, which are then screened for enhanced antimicrobial or cytotoxic properties. tandfonline.comorientjchem.org The finding that these metal complexes often show significantly greater activity than the parent ligand validates this developmental strategy and establishes the this compound structure as a viable starting point for creating new potential therapeutic agents. tandfonline.comrdd.edu.iqorientjchem.org

Environmental Applications and Implications of Diphenylthiocarbazide

Chelation in Environmental Remediation

Chelating agents are instrumental in environmental remediation by forming water-soluble complexes with heavy metal ions, thereby increasing their mobility and facilitating their removal from contaminated media. mdpi.com This process can be applied in both ex-situ soil washing techniques and in-situ methods like enhanced phytoextraction.

The removal of heavy metals from contaminated soil and water is a critical aspect of environmental remediation. Technologies such as soil washing and the use of sorbents are employed to this end. Chelating agents enhance the efficiency of these methods by desorbing heavy metals from the soil matrix and forming stable, soluble complexes that can be flushed out or absorbed. While compounds like EDTA have been widely studied for this purpose, their low biodegradability can pose secondary environmental risks. frontiersin.org

Diphenylthiocarbazide's proven affinity for heavy metal ions suggests its potential as a chelating agent in such remediation efforts. Its functional groups, including the thiocarbonyl and amine moieties, are key to its ability to bind with metal ions. nwsci.com Although extensive field studies on the large-scale application of this compound for soil washing or as a widespread sorbent are not yet prevalent, its fundamental chemical properties indicate its suitability for these applications. The efficiency of heavy metal removal using chelating agents is influenced by factors such as pH and the concentration of the chelating agent.

Table 1: Comparison of Chelating Agents in Heavy Metal Removal

Chelating Agent Primary Target Metals Advantages Disadvantages
EDTA Lead, Cadmium, Copper High efficiency, versatile for different soil types Low biodegradability, potential for groundwater contamination

Phytoremediation is an environmentally friendly and cost-effective technology that utilizes plants to extract, stabilize, or degrade contaminants from soil and water. researchgate.net The effectiveness of phytoextraction, a subset of phytoremediation, can be significantly increased by the application of chelating agents. These agents augment the bioavailability of heavy metals in the soil, facilitating their uptake by plant roots and translocation to the harvestable aerial parts of the plant. ekb.eg

The mechanism involves the chelating agent mobilizing the metal ions from the soil particles into the soil solution, from where they can be more readily absorbed by the plants. chemicalbook.com While research has largely focused on biodegradable chelators like EDDS (ethylenediaminedisuccinic acid) to avoid the environmental persistence associated with agents like EDTA, the core principle remains the same. nwsci.comchemicalbook.com Given this compound's ability to form stable complexes with various heavy metals, it has the potential to be used to enhance phytoremediation. The application of such chelators can lead to a significant increase in the concentration of heavy metals in plant tissues, thereby accelerating the cleanup of contaminated sites.

Detection and Monitoring of Pollutants

This compound is well-established as a selective and sensitive reagent for the spectrophotometric detection of heavy metal ions in environmental samples. nwsci.com This application is crucial for monitoring water and soil quality and ensuring compliance with environmental regulations.

The principle behind its use in pollutant detection lies in its reaction with specific metal ions to form distinctly colored complexes. nwsci.com For instance, it demonstrates a high affinity and selectivity for copper(II) ions, forming a stable colored complex that can be quantified using UV-Visible spectrophotometry. nwsci.com This colorimetric method is advantageous due to its simplicity, speed, and cost-effectiveness. researchgate.net

Table 2: Spectrophotometric Detection of Metal Ions using this compound

Metal Ion Wavelength of Maximum Absorbance (λmax) Molar Absorptivity (L mol⁻¹ cm⁻¹)
Copper(II) Not specified in the provided text 0.5038 × 10⁴ nwsci.com

Data for Copper(II) is from a preliminary investigation and may vary with experimental conditions. Data for Mercury(II) is based on studies with the related compound Diphenylthiocarbazone (Dithizone).

The sensitivity of these methods allows for the detection of trace amounts of metal pollutants, which is essential for assessing environmental contamination levels. nwsci.com Research has demonstrated the utility of this compound and its derivatives for the determination of various heavy metals in environmental, biological, and industrial samples. researchgate.net

Degradation and Environmental Fate Studies

Understanding the environmental fate of any chemical compound used in environmental applications is critical to ensure it does not become a pollutant itself. The environmental persistence and degradation pathways of this compound are important considerations.

Information from safety data sheets for the closely related compound, diphenylthiocarbazone (dithizone), indicates that its persistence and degradability in the environment have not been definitively established. However, it is noted to be unstable in the presence of light, suggesting that photodegradation may be a significant abiotic degradation pathway. nwsci.com The same safety information also highlights its toxicity to aquatic life, underscoring the importance of preventing its release into aquatic ecosystems. nwsci.com

The potential for microbial degradation of compounds with similar structures exists. For example, microbial consortia have been developed for the biodegradation of dithiocarbamates, which share functional groups with this compound. google.com This suggests that biodegradation could be a plausible fate for this compound in soil and water environments, although specific studies on this compound are lacking. The rate and extent of degradation would likely be influenced by environmental conditions such as temperature, pH, and the presence of adapted microbial communities. lettersinhighenergyphysics.com

Q & A

Q. What are the standard methods for synthesizing Diphenylthiocarbazide in laboratory settings?

this compound is typically synthesized via the reaction of phenylhydrazine with carbon disulfide under controlled conditions. Key steps include:

  • Reaction Setup : Mix phenylhydrazine with carbon disulfide in an alkaline medium (e.g., sodium hydroxide) at 60–80°C for 4–6 hours.
  • Purification : Recrystallize the crude product using ethanol or methanol to remove unreacted precursors.
  • Characterization : Confirm purity via melting point analysis (reported range: 168–170°C) and HPLC (>98% purity) . Table 1 : Typical Reaction Conditions
ParameterValue/Range
Temperature60–80°C
Reaction Time4–6 hours
SolventEthanol/Methanol
Yield70–85%

Q. How is this compound characterized post-synthesis to confirm its chemical structure?

Structural confirmation requires a combination of analytical techniques:

  • Spectroscopy :
  • FTIR : Peaks at 3300 cm⁻¹ (N–H stretch) and 1250 cm⁻¹ (C=S stretch) .
  • ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm) and NH signals (δ 8.1–8.3 ppm) .
    • Elemental Analysis : Match calculated (C: 60.44%, H: 5.46%, N: 21.69%) vs. experimental values .
    • Chromatography : HPLC retention time comparison with standards .

Q. What safety protocols are recommended for handling this compound given limited toxicological data?

Due to incomplete LD50/LC50 data ( ), adopt precautionary measures:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis or handling.
  • Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when this compound forms metal complexes?

Discrepancies in ESR or UV-Vis spectra (e.g., variable hyperfine coupling constants) may arise from dynamic equilibria between ligand conformers or oxidation states. Strategies include:

  • Controlled Environment : Stabilize pH and temperature to minimize ligand isomerization .
  • Multi-Technique Validation : Cross-reference ESR data (e.g., g = 2.02–2.04 for Fe-NO complexes) with X-ray crystallography or cyclic voltammetry . Table 2 : ESR Parameters for Fe-NO Complexes with this compound
Ligandg-FactorHyperfine Coupling (G)
This compound2.0311–12

Q. What strategies optimize reaction conditions for this compound-based ligand synthesis?

Use factorial design (e.g., Taguchi method) to assess variables:

  • Key Factors : Solvent polarity, temperature, and molar ratios.
  • Response Metrics : Yield, ligand stability, and coordination efficiency.
  • Validation : Reproducibility across ≥3 independent trials and comparison with literature benchmarks (e.g., 80–90% yield in DMF at 70°C) .

Q. How should researchers address purity challenges in this compound used for sensitive analytical applications?

Impurities (e.g., unreacted phenylhydrazine) can interfere with metal-chelation studies. Mitigation steps:

  • Chromatographic Purification : Use silica gel column chromatography with ethyl acetate/hexane (1:3) .
  • Recrystallization Grading : Test solubility in mixed solvents (e.g., ethanol-water) to isolate high-purity fractions .

Methodological Considerations

  • Reproducibility : Document all experimental parameters (e.g., stirring rate, cooling gradients) to align with Cochrane systematic review standards .
  • Data Reporting : Follow Beilstein Journal guidelines for including raw data in supplementary materials and avoiding redundant figure/table descriptions .
  • Ethical Compliance : Adopt FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies involving hazardous reagents .

Retrosynthesis Analysis

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Reactant of Route 1
Diphenylthiocarbazide
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Reactant of Route 2
Diphenylthiocarbazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.